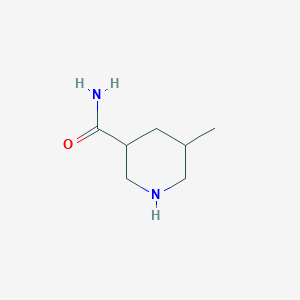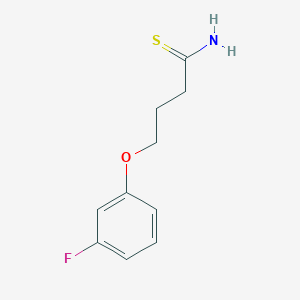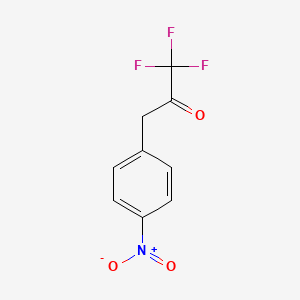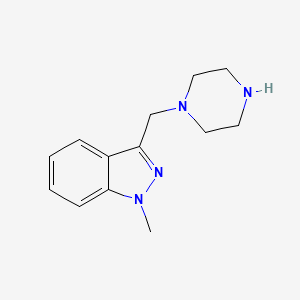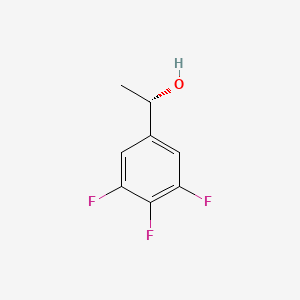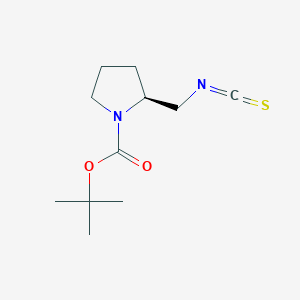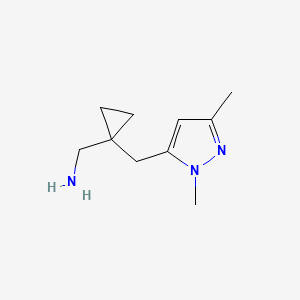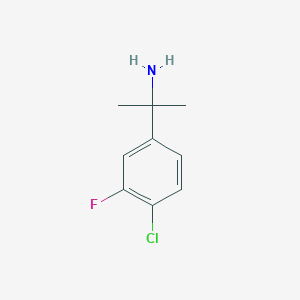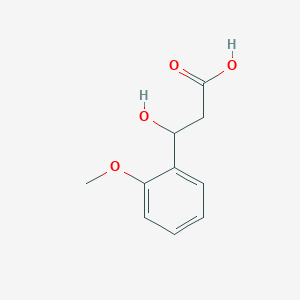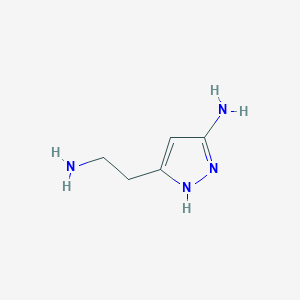![molecular formula C10H19BClNO2 B15321370 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride is a chemical compound that features a boron-containing dioxaborolane ring and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride typically involves the reaction of azetidine derivatives with tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of azetidine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Mecanismo De Acción
The mechanism of action of 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride involves its interaction with molecular targets through its boron and azetidine moieties. The boron atom can form reversible covalent bonds with biological molecules, while the azetidine ring can participate in various chemical interactions. These properties make the compound useful in modifying biological pathways and targeting specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate
- 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine hydrochloride
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride is unique due to its combination of a boron-containing dioxaborolane ring and an azetidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H19BClNO2 |
|---|---|
Peso molecular |
231.53 g/mol |
Nombre IUPAC |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine;hydrochloride |
InChI |
InChI=1S/C10H18BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8;/h5,12H,6-7H2,1-4H3;1H |
Clave InChI |
WMGDLMSXUGHUEE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


